5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine
CAS No.: 1299607-36-5
Cat. No.: VC3380842
Molecular Formula: C10H10BrNO3
Molecular Weight: 272.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1299607-36-5 |
|---|---|
| Molecular Formula | C10H10BrNO3 |
| Molecular Weight | 272.09 g/mol |
| IUPAC Name | 5-bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C10H10BrNO3/c1-13-10(14-2)8-4-6-3-7(11)5-12-9(6)15-8/h3-5,10H,1-2H3 |
| Standard InChI Key | IXLMUAFAQHGKIM-UHFFFAOYSA-N |
| SMILES | COC(C1=CC2=CC(=CN=C2O1)Br)OC |
| Canonical SMILES | COC(C1=CC2=CC(=CN=C2O1)Br)OC |
Introduction
5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine is a complex organic compound that belongs to the class of furo[2,3-b]pyridines. This compound is characterized by its molecular formula, C₁₀H₁₀BrNO₃, and a molecular weight of approximately 272.10 g/mol . It is classified as an irritant, indicating potential hazards during handling .
Biological Activities and Potential Applications
While specific biological activities of 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine are not extensively reported, compounds within the furo[2,3-b]pyridine class are generally explored for their potential in medicinal chemistry. These include anticancer and antimicrobial properties, which are common among heterocyclic compounds with similar structures .
Similar Compounds and Comparison
Similar compounds to 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine include other furo[2,3-b]pyridine derivatives with different substituents. For example, 5-chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine would replace the bromine with a chlorine atom, altering its chemical properties and potential biological activities.
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine | C₁₀H₁₀BrNO₃ | Bromine at the 5-position |
| 5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine | C₁₀H₁₀ClNO₃ | Chlorine at the 5-position |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume